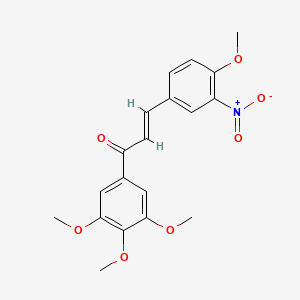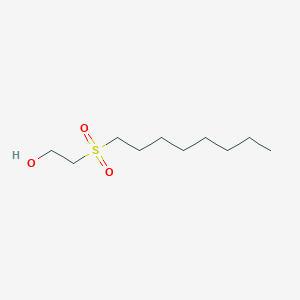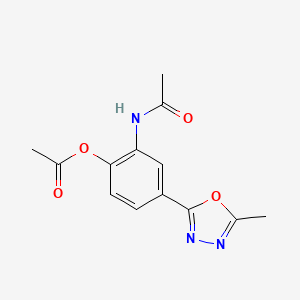![molecular formula C13H6Cl2F2N6S B11049602 3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049602.png)
3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, along with chloro and difluoromethyl substituents, contributes to its distinctive chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions For instance, the synthesis may begin with the preparation of a suitable hydrazine derivative, followed by its reaction with a chlorinated aromatic compound to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and difluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: The triazole and thiadiazole rings can participate in cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions can lead to the formation of oxidized products with different functional groups.
科学研究应用
3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Biology: Researchers use this compound to investigate biological pathways and molecular targets, helping to elucidate the mechanisms of action of various biological processes.
Material Science: The unique chemical properties of this compound make it a candidate for the development of advanced materials with specific functionalities, such as sensors or catalysts.
Pharmaceutical Industry: The compound is explored for its potential use in drug development, particularly in the design of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting biological processes. For example, it may inhibit the activity of key enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes can result in antimicrobial activity.
相似化合物的比较
Similar Compounds
- **3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinctive chemical and biological properties. The presence of both chloro and difluoromethyl groups, along with the fused triazole and thiadiazole rings, sets it apart from other similar compounds. This unique structure allows for specific interactions with molecular targets, leading to its diverse range of biological activities.
属性
分子式 |
C13H6Cl2F2N6S |
|---|---|
分子量 |
387.2 g/mol |
IUPAC 名称 |
3-[chloro(difluoro)methyl]-6-(2-chloro-5-pyrazol-1-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6Cl2F2N6S/c14-9-3-2-7(22-5-1-4-18-22)6-8(9)10-21-23-11(13(15,16)17)19-20-12(23)24-10/h1-6H |
InChI 键 |
KFMQISKDQQLRLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C3=NN4C(=NN=C4S3)C(F)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile](/img/structure/B11049523.png)



![2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B11049561.png)
![4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11049562.png)
![diethyl (2E)-2-[(1,2-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049570.png)

![3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide](/img/structure/B11049579.png)

![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11049589.png)
![5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11049601.png)

![8-Methoxy-4,4-dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11049611.png)